7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a phenethyl group and a 4-fluorophenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired triazolopyrimidine . The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method using a dicationic molten salt as a catalyst has been developed. This method is environmentally friendly and efficient, providing high yields of the desired product under solvent-free conditions or in ethanol as a green solvent . The catalyst can be easily recovered and reused, making the process cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit anti-inflammatory and antimicrobial properties.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: Known for their enhanced anti-inflammatory activity.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidines: Used in the development of platinum coordination compounds for various applications.
Uniqueness
7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the phenethyl group contributes to its overall stability and reactivity .
Properties
Molecular Formula |
C19H15FN4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15FN4/c20-16-9-7-15(8-10-16)17-12-13-21-19-22-18(23-24(17)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2 |
InChI Key |
GCVSHWLETOLAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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